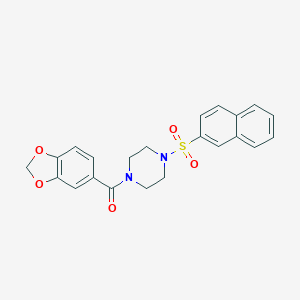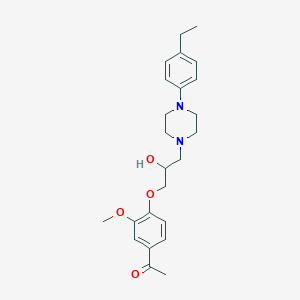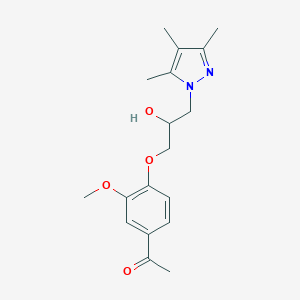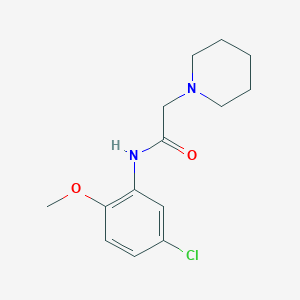
N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide, also known as ML352, is a novel small molecule that has gained attention in the field of medicinal chemistry. It is a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide involves its ability to target specific enzymes and receptors in the body. It has been found to inhibit the activity of enzymes such as CDK8 and CDK19, which are involved in cancer cell proliferation. This compound also acts as a selective antagonist of the TRPV4 ion channel, which is involved in the regulation of inflammation and pain. Additionally, this compound has been shown to activate the Nrf2 pathway, which is responsible for reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in the body. It has been shown to inhibit the activity of specific enzymes and receptors, leading to a reduction in cancer cell proliferation, inflammation, and oxidative stress. This compound has also been found to have neuroprotective effects, reducing inflammation and oxidative stress in the brain. Additionally, this compound has been found to have analgesic effects, reducing pain and inflammation.
実験室実験の利点と制限
The advantages of using N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide in lab experiments include its high purity, potency, and specificity. This compound has been optimized for high yield and purity, making it an ideal compound for use in lab experiments. Additionally, this compound has been shown to have high potency and specificity, allowing for precise targeting of specific enzymes and receptors. The limitations of using this compound in lab experiments include its potential toxicity and limited solubility. This compound has been found to have low toxicity in preclinical studies, but further studies are needed to determine its safety in humans. Additionally, this compound has limited solubility, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research and development of N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide. One direction is to further study its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to optimize its synthesis method to improve yield and purity. Additionally, further studies are needed to determine its safety and toxicity in humans. Finally, this compound can be used as a starting point for the development of new small molecules with improved potency and specificity for specific enzymes and receptors.
合成法
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide involves a multistep process that includes the reaction of 5-chloro-2-methoxyphenylamine with piperidine and acetic anhydride. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product, this compound. The synthesis method has been optimized to achieve high yield and purity of the compound.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of cancer, inflammation, and neurological disorders. This compound has been found to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-19-13-6-5-11(15)9-12(13)16-14(18)10-17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBGIHSCQTWHPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


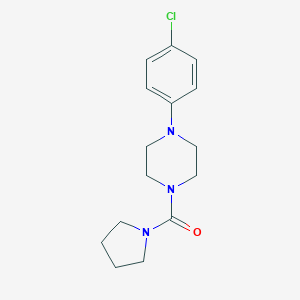

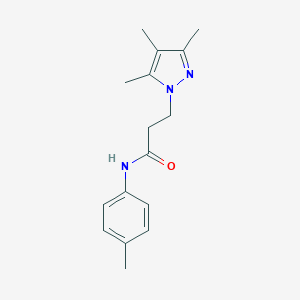
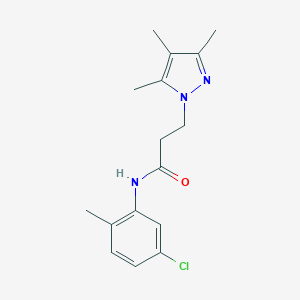
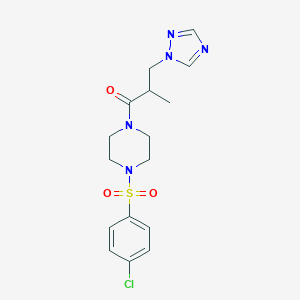

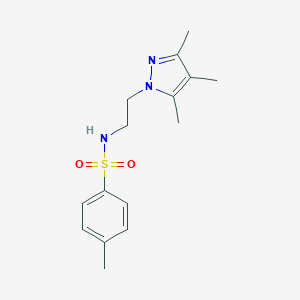
![2,4,6-trimethyl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B500317.png)
![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]benzamide](/img/structure/B500319.png)
![3,4-dimethyl-N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}benzenesulfonamide](/img/structure/B500321.png)
